Erythristemine

Descripción general

Descripción

Erythristemine is an alkaloid compound isolated from the plant species Erythrina lysistemon. It is a white crystalline powder that is hygroscopic and has good solubility in water and some organic solvents. This compound is known for its weak DPPH radical scavenging properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of erythristemine is generally achieved through chemical synthesis. The specific steps include reacting and crystallizing appropriate chemical raw materials to obtain a crystalline solid with higher purity of this compound . The constitution and absolute configuration of this compound have been determined by spectroscopic and X-ray crystallographic methods .

Industrial Production Methods: Industrial production methods for this compound involve large-scale chemical synthesis processes. These processes typically include the use of high-purity raw materials, controlled reaction conditions, and advanced crystallization techniques to ensure the consistent quality and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Erythristemine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pH levels, and solvent environments to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the this compound molecule .

Aplicaciones Científicas De Investigación

Erythristemine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound serves as a valuable intermediate for synthesizing other complex molecules. In biology, it is studied for its potential biological activities, such as antioxidant and anti-inflammatory effects . In medicine, this compound is investigated for its potential therapeutic applications, including its effects on the central nervous system and its cytotoxic properties against certain cancer cell lines . In industry, this compound is used in the development of new materials and chemical products .

Mecanismo De Acción

The mechanism of action of erythristemine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, this compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the nervous system, potentially enhancing cognitive function and reducing symptoms of neurodegenerative diseases .

Comparación Con Compuestos Similares

Erythristemine is part of the erythrinan alkaloid family, which includes other similar compounds such as erythraline, erythratine, and erysodine . Compared to these compounds, this compound is unique due to its specific structural features and biological activities. For instance, this compound has a distinct arrangement of functional groups that contribute to its unique pharmacological properties . Additionally, this compound’s weak DPPH radical scavenging properties set it apart from other erythrinan alkaloids, which may exhibit different levels of antioxidant activity .

Actividad Biológica

Erythristemine, an alkaloid derived from the Erythrina species, has garnered attention due to its diverse biological activities, including hypotensive, anti-inflammatory, and neuroprotective effects. This article synthesizes current research findings on this compound's biological activity, supported by data tables and case studies.

Chemical Composition and Identification

This compound is primarily identified through chromatographic techniques such as UPLC-ESI-MS. It has been detected in various Erythrina species, including E. falcata and E. crista-galli. The molecular formula of this compound is with a molecular ion [M+H]^+ at m/z 344. The following table summarizes the chemical constituents identified in these species:

| Species | Compound | Molecular Formula | [M+H]^+ (m/z) | MS Fragmentation (m/z) |

|---|---|---|---|---|

| E. falcata | This compound | C20H25O4N | 344 | 316, 299 |

| E. falcata | 11 β-Methoxyglucoerysodine | C25H33O9N | 492 | 478, 316, 299 |

| E. crista-galli | Erysothiopine | C19H21O7NS | 408 | 348, 316 |

Hypotensive Effects

Research indicates that this compound exhibits significant hypotensive activity. In vivo studies have demonstrated that extracts from E. falcata can lower blood pressure in animal models through mechanisms involving β-adrenergic receptors and nitric oxide pathways. A study reported a dose-dependent decrease in blood pressure following administration of this compound-containing extracts .

Antioxidant Activity

This compound has been associated with antioxidant properties, which are vital for combating oxidative stress-related diseases. Juma and Majinda isolated this compound from E. lysistemon and assessed its antioxidant capacity, indicating its potential role in protecting against cellular damage .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound against neurological disorders such as anxiety and epilepsy. In experimental models, this compound demonstrated anxiolytic effects by increasing the time spent in open arms during elevated plus maze tests, suggesting reduced anxiety levels . Additionally, it showed anticonvulsant activity by inhibiting seizure-induced behaviors in animal models .

Case Studies

- Hypotensive Activity : A study involving rats treated with various concentrations of E. falcata extracts showed a significant reduction in systolic and diastolic blood pressure over a controlled period. The results indicated that this compound plays a crucial role in mediating these effects through vasodilation mechanisms .

- Neuroprotective Activity : In a controlled experiment assessing the effects of this compound on anxiety-like behavior in rodents, doses of 10 mg/kg administered orally resulted in significant reductions in anxiety indicators compared to control groups . This suggests potential therapeutic applications for anxiety disorders.

Propiedades

IUPAC Name |

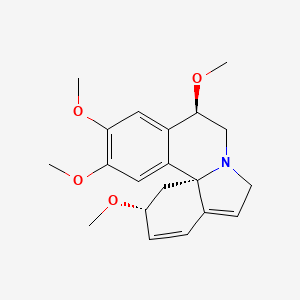

(2R,9R,13bS)-2,9,11,12-tetramethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-8-21-12-19(25-4)15-9-17(23-2)18(24-3)10-16(15)20(13,21)11-14/h5-7,9-10,14,19H,8,11-12H2,1-4H3/t14-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMRZRWBQPPMSS-GKCIPKSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Erythristemine and where is it found?

A1: this compound is a natural alkaloid found in certain species of Erythrina plants, including Erythrina lysistemon. [] These plants are known to contain a variety of alkaloids with potential medicinal properties. []

Q2: How is this compound synthesized in the laboratory?

A3: Total synthesis of (±)-erythristemine has been achieved through stereoselective methoxylation. [, ] This involves treating cis-erythrinan-8-one or 1,7-cyclo-cis:erythrinan-8-one with ceric ammonium nitrate in methanol, resulting in the introduction of a methoxy group at the 11β-position. [] This method provides a viable route for obtaining this compound for further research.

Q3: Has this compound been found in other Erythrina species?

A4: Yes, besides Erythrina lysistemon, this compound has also been isolated from Erythrina abyssinica. [] The presence of this compound in multiple Erythrina species suggests a potential role for this alkaloid in the plants' chemical defense mechanisms or other biological functions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.